molecular formula C9H19Cl2N B12708769 1-Butyl-2-chloromethylpyrrolidine hydrochloride CAS No. 102312-58-3

1-Butyl-2-chloromethylpyrrolidine hydrochloride

Cat. No.: B12708769
CAS No.: 102312-58-3
M. Wt: 212.16 g/mol
InChI Key: BPXYEMWSDRSNCB-UHFFFAOYSA-N
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Description

ERL-548, also known as Erlotinib, is a quinazoline derivative that functions as a tyrosine kinase inhibitor. It is primarily used in the treatment of non-small cell lung cancer and pancreatic cancer. Erlotinib works by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase, which is involved in the regulation of cell proliferation and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Erlotinib involves multiple steps, starting from 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline. The key steps include:

    Nucleophilic substitution: The 4-chloro group is substituted with an amine group using an appropriate amine reagent.

    Cyclization: The intermediate undergoes cyclization to form the quinazoline ring.

Industrial Production Methods

Industrial production of Erlotinib typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Erlotinib undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and modified quinazoline derivatives .

Scientific Research Applications

Erlotinib has a wide range of scientific research applications, including:

Mechanism of Action

Erlotinib exerts its effects by selectively inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition prevents the activation of downstream signaling pathways involved in cell proliferation and survival. The molecular targets include the ATP-binding site of the EGFR, leading to the blockade of its kinase activity .

Comparison with Similar Compounds

Erlotinib is compared with other tyrosine kinase inhibitors such as:

Erlotinib is unique due to its specific binding affinity and selectivity for the EGFR tyrosine kinase, making it highly effective in certain cancer treatments .

Properties

CAS No.

102312-58-3

Molecular Formula

C9H19Cl2N

Molecular Weight

212.16 g/mol

IUPAC Name

1-butyl-2-(chloromethyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C9H18ClN.ClH/c1-2-3-6-11-7-4-5-9(11)8-10;/h9H,2-8H2,1H3;1H

InChI Key

BPXYEMWSDRSNCB-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCCC1CCl.Cl

Origin of Product

United States

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